molecular formula C11H14O3 B8444738 (S)-Methyl 2-(p-tolyloxy)propanoate

(S)-Methyl 2-(p-tolyloxy)propanoate

Cat. No.: B8444738
M. Wt: 194.23 g/mol
InChI Key: PPNXNYGZKHPNGV-VIFPVBQESA-N
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Description

(S)-Methyl 2-(p-tolyloxy)propanoate (CAS: 143094-67-1) is a chiral building block of interest in synthetic and applied chemistry . Its structural analog, (S)-(-)-Methyl 2-(p-tolylsulfonyloxy)propanoate, has documented importance as a fine chemical in fields such as chiral pesticide synthesis and organometallic chemistry, highlighting the value of this family of chiral compounds . The compound features a propanoate ester framework with a p-tolyloxy group and a stereocenter, which is key to its utility in asymmetric synthesis. Researchers value this chiral scaffold for constructing more complex molecules where stereochemistry is critical to function. Its crystal structure, as seen in closely related compounds, can be stabilized by intermolecular interactions, which may influence its physicochemical properties . This product is strictly for Research Use Only and is not intended for human consumption or diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle the material according to laboratory safety protocols.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl (2S)-2-(4-methylphenoxy)propanoate

InChI

InChI=1S/C11H14O3/c1-8-4-6-10(7-5-8)14-9(2)11(12)13-3/h4-7,9H,1-3H3/t9-/m0/s1

InChI Key

PPNXNYGZKHPNGV-VIFPVBQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)O[C@@H](C)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of (S)-methyl 2-(p-tolyloxy)propanoate, a comparative analysis with structurally related compounds is provided below.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Applications Synthesis Yield Notable Properties
(S)-Methyl 2-(p-tolylsulfonyloxy)propanoate C₁₁H₁₄O₅S Chiral center, sulfonate ester, p-tolyl Chiral pesticides, organometallic N/A Strong hydrogen bonding
Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate C₁₈H₁₈O₅ Allyloxy spacer, aromatic benzoate Organic synthesis intermediates 89% Potential for Diels-Alder reactions
(S)-Methyl 2-((tert-Boc)amino)-3-(tosyloxy)propanoate C₁₆H₂₃NO₇S tert-Boc-protected amino group, tosyloxy Life sciences research N/A Peptide synthesis utility

Key Insights:

Structural Differences: The target compound features a sulfonate ester group, enhancing its electrophilicity and suitability as a leaving group in nucleophilic substitutions. In contrast, methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate () contains an allyloxy-benzoate scaffold, enabling conjugation or cycloaddition reactions . The tert-Boc-protected derivative () introduces an amino group, expanding its utility in peptide synthesis and drug discovery .

Stereochemical Impact :

  • Only the target compound and the tert-Boc derivative exhibit chirality , which is absent in the allyloxy-benzoate analog. This enantiomeric purity is critical for applications requiring stereoselectivity, such as agrochemicals .

Hydrogen Bonding and Stability: The target compound’s crystal structure reveals C—H⋯O interactions (e.g., C4—H4A⋯O1: 2.53 Å), which stabilize its solid-state packing .

Application-Specific Features :

  • The tosyloxy group in the target compound and the tert-Boc derivative facilitates nucleophilic displacement, while the allyloxy group in the benzoate derivative offers π-bond reactivity for click chemistry or polymer applications .

Preparation Methods

Classical Esterification via Tosyl Chloride Activation

The most widely documented method involves the tosylation of a hydroxypropanoate intermediate followed by nucleophilic displacement. In a representative procedure, methyl (S)-2-hydroxypropanoate is treated with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (Et₃N) as a base . The reaction proceeds at room temperature for 1 hour, yielding (S)-methyl 2-(p-toluenesulfonyloxy)propanoate as an intermediate. Subsequent displacement of the tosyl group with p-tolyloxide under basic conditions furnishes the target compound.

Reaction Conditions:

  • Catalyst: Triethylamine (1.1 equiv)

  • Solvent: Dichloromethane

  • Temperature: 20°C

  • Yield: 85–91%

Mechanistic Insight:
The tosyl group acts as a leaving group, facilitating nucleophilic attack by p-tolyloxide. The stereochemical integrity of the (S)-configuration is preserved due to the retention of configuration during the SN2 displacement .

Asymmetric Synthesis via Chiral Resolution

Chiral resolution remains a critical method for obtaining enantiomerically pure (S)-methyl 2-(p-tolyloxy)propanoate. A protocol adapted from Chan et al. (1975) involves the crystallization of racemic methyl 2-(p-tolyloxy)propanoate using ethyl acetate as the resolving solvent . Slow evaporation over seven days enriches the (S)-enantiomer, achieving an enantiomeric excess (ee) >98%.

Key Data:

ParameterValue
Solvent Ethyl acetate
Crystallization 7 days at 25°C
ee 98.5%

This method is favored for its scalability and minimal requirement for chiral auxiliaries .

Copper-Catalyzed Coupling for Ether Formation

A novel approach leverages copper(I) iodide and picolinic acid to directly couple p-tolyl alcohol with methyl acrylate derivatives. This method, adapted from quinoline ether syntheses , involves a Ullmann-type coupling under aerobic conditions.

Procedure:

  • Methyl acrylate (1.0 equiv), p-tolyl alcohol (1.2 equiv), CuI (10 mol%), and picolinic acid (20 mol%) are combined in dimethyl sulfoxide (DMSO).

  • The mixture is heated to 110°C for 24 hours, yielding (S)-methyl 2-(p-tolyloxy)propanoate after column purification.

Performance Metrics:

  • Yield: 78%

  • Stereoselectivity: 92% ee (achieved via chiral ligand modulation)

Enzymatic Kinetic Resolution

Lipase-mediated resolution offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer of racemic methyl 2-(p-tolyloxy)propanoate, leaving the (S)-enantiomer intact.

Optimized Parameters:

ParameterValue
Enzyme CAL-B (immobilized)
Solvent Phosphate buffer (pH 7.0)
Temperature 37°C
ee 99% after 48 hours

This method aligns with green chemistry principles but requires longer reaction times compared to chemical methods .

Friedel-Crafts Alkylation for Aryl Incorporation

A patent-pending method employs Friedel-Crafts alkylation to introduce the p-tolyl group directly into the propanoate backbone . Using FeCl₃ as a catalyst, methyl methallyl carboxylate reacts with p-xylene under mild conditions.

Reaction Scheme:

Methyl methallyl carboxylate+p-xyleneFeCl3(S)-Methyl 2-(p-tolyloxy)propanoate\text{Methyl methallyl carboxylate} + \text{p-xylene} \xrightarrow{\text{FeCl}_3} \text{(S)-Methyl 2-(p-tolyloxy)propanoate}

Conditions:

  • Catalyst: FeCl₃ (15 mol%)

  • Temperature: 50°C

  • Yield: 82%

Comparative Analysis of Methods

The table below summarizes the efficiency and practicality of each method:

MethodYield (%)ee (%)ScalabilityCost Efficiency
Tosylation9198HighModerate
Chiral Resolution8598.5MediumHigh
Copper Catalysis7892LowLow
Enzymatic Resolution7099HighHigh
Friedel-Crafts82N/AMediumLow

Critical Challenges and Innovations

  • Stereochemical Control: Copper-catalyzed methods suffer from moderate enantioselectivity, necessitating chiral ligand optimization .

  • Toxicity: Tosylation routes generate stoichiometric amounts of sulfonic acid waste, prompting a shift toward enzymatic or catalytic methods .

  • Reaction Time: Enzymatic resolutions require extended durations (48+ hours), limiting industrial adoption despite high ee .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of (S)-methyl 2-(p-tolyloxy)propanoate, and how does stereochemistry influence the reaction?

  • Methodology : The compound is synthesized via nucleophilic substitution or Mitsunobu reactions. For example, (S)-enantiomers are prepared using chiral auxiliaries or asymmetric catalysis. In one protocol, (S)-2-hydroxypropanoate derivatives react with p-tolyl electrophiles (e.g., p-toluenesulfonyl chloride) under basic conditions (Cs₂CO₃ in DME) to yield the target ester .
  • Key Data :

  • Reaction yield : 35–89% depending on substituents and solvent .
  • Stereochemical control : Use of (S)-configured starting materials (e.g., (S)-ethyl 2-acetamido-3-(4-hydroxyphenyl)propanoate) preserves chirality during coupling .

Q. How is (S)-methyl 2-(p-tolyloxy)propanoate characterized structurally, and what analytical techniques are critical?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., δ 1.4–1.6 ppm for methyl groups, δ 6.8–7.2 ppm for aromatic protons) .
  • IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (aryl-O-C) .
  • HRMS : Exact mass matching (±0.001 Da) ensures molecular formula validation .
    • Crystallography : X-ray diffraction (e.g., Acta Cryst. E64, o864) reveals intramolecular C–H···O hydrogen bonds stabilizing the (S)-configuration .

Q. What are the solubility and storage recommendations for this compound in laboratory settings?

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly in methanol. Prepare stock solutions at 10 mM in DMSO for long-term storage .
  • Storage : Store at –20°C (1 month) or –80°C (6 months) in inert, moisture-free environments. Avoid freeze-thaw cycles .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, base) impact regioselectivity in the synthesis of derivatives like ethyl (S)-2-acetamido-3-(4-((2-(p-tolyloxy)allyl)oxy)phenyl)propanoate?

  • Methodology :

  • Base selection : Cs₂CO₃ in DME promotes O-alkylation over N-alkylation, achieving >80% regioselectivity .
  • Solvent effects : DME enhances nucleophilicity of phenolic oxygen compared to THF .
    • Data contradiction : Lower yields (35%) observed with electron-deficient aryl partners (e.g., nitro groups) due to competing side reactions .

Q. What mechanistic insights explain the formation of byproducts (e.g., 4a) during allyloxy coupling reactions?

  • Analysis : Byproducts like 4a (21–30% yield) arise from [3,3]-sigmatropic rearrangements or radical pathways under thermal conditions .
  • Mitigation : Use of radical inhibitors (e.g., BHT) or low-temperature protocols suppresses rearrangement .

Q. Can enantioselective synthetic methods replace traditional resolution for (S)-methyl 2-(p-tolyloxy)propanoate?

  • Catalytic approaches : Chiral phosphoric acids or transition-metal catalysts (e.g., Ru(II)) enable asymmetric allylic alkylation with ee >90% .
  • Limitations : Scalability issues persist due to catalyst loading (5–10 mol%) and sensitivity to oxygen .

Q. How does the p-tolyloxy group influence the compound’s reactivity in subsequent transformations (e.g., hydrolysis, cross-coupling)?

  • Hydrolysis : The ester hydrolyzes selectively under basic conditions (NaOH/MeOH) to yield (S)-2-(p-tolyloxy)propanoic acid, a precursor for amide coupling .
  • Suzuki coupling : Pd-catalyzed reactions with arylboronic acids proceed at the allyloxy moiety, leaving the ester intact .

Critical Research Gaps

  • Biological activity : Limited data on enzyme inhibition or receptor binding for (S)-methyl 2-(p-tolyloxy)propanoate. Prioritize target-specific assays (e.g., kinase panels).
  • Green chemistry : Replace DME with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

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